molecular formula C11H18O B14273062 5-Ethylnona-7,8-dien-4-one CAS No. 134511-02-7

5-Ethylnona-7,8-dien-4-one

Cat. No.: B14273062
CAS No.: 134511-02-7
M. Wt: 166.26 g/mol
InChI Key: HCWUDEVXZCBITH-UHFFFAOYSA-N
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Description

5-Ethylnona-7,8-dien-4-one is an organic compound characterized by its unique structure, which includes a ketone group and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnona-7,8-dien-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as nonane derivatives.

    Formation of Double Bonds:

    Ketone Formation: The ketone group is introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the formation of double bonds.

    Continuous Flow Reactors: These reactors allow for the efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylnona-7,8-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products:

    Oxidation: Formation of 5-ethylnona-7,8-dienoic acid.

    Reduction: Formation of 5-ethylnona-7,8-dien-4-ol.

    Substitution: Formation of this compound dibromide.

Scientific Research Applications

5-Ethylnona-7,8-dien-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-Ethylnona-7,8-dien-4-one exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    5-Ethylnon-7-en-4-one: Similar structure but with only one double bond.

    5,7-Octadien-4-one: Contains a similar ketone group and double bonds but differs in chain length and substitution pattern.

Properties

CAS No.

134511-02-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-4-7-9-10(6-3)11(12)8-5-2/h7,10H,1,5-6,8-9H2,2-3H3

InChI Key

HCWUDEVXZCBITH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)CC=C=C

Origin of Product

United States

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